
5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione
Overview
Description
5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H8FNO3 and its molecular weight is 161.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antiviral efficacy, and underlying mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of oxazolidine diones that are characterized by their cyclic structure containing nitrogen and oxygen atoms. The presence of the fluorinated ethyl group is hypothesized to enhance biological activity through improved pharmacokinetic properties.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and its derivatives.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, MTT assays revealed that derivatives of this compound showed IC50 values ranging from 4.9 μM to 19.56 μM against different cancer types including lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) .
Table 1: Cytotoxic Activity of this compound Derivatives
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 19.56 |
MDA-MB-231 (Breast) | 4.9 |
HT-1080 (Fibrosarcoma) | 18.00 |
HCT-116 (Colon) | 15.00 |
These results indicate a promising profile for further development as an anticancer agent.
The mechanism by which this compound induces apoptosis in cancer cells has been explored through various methodologies:
- Caspase Activation : Studies have shown that treatment with this compound leads to the activation of caspase-3/7, crucial mediators in the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analysis indicated that this compound causes cell cycle arrest at the G2/M phase, preventing further division and promoting cell death .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral activity.
Efficacy Against Viruses
Research has indicated that derivatives of this compound exhibit antiviral activity against various pathogens. For example, certain analogs were tested against SARS-CoV-2 and showed moderate inhibitory effects with EC50 values exceeding 100 μM .
Table 2: Antiviral Activity Against SARS-CoV-2
Compound | EC50 (μM) |
---|---|
5-(2-Fluoroethyl)... | >100 |
Case Studies
A notable case study involved the synthesis and characterization of various derivatives of the oxazolidine diones, where researchers assessed their biological activities across multiple cancer types and viral infections. The findings demonstrated a consistent trend where modifications to the chemical structure significantly influenced both cytotoxicity and antiviral efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Indoleamine 2,3-Dioxygenase (IDO) Inhibition
One of the primary applications of 5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. The compound has been shown to modulate IDO activity effectively, which can enhance the efficacy of anti-cancer treatments and address immunosuppression associated with various diseases, including cancer and HIV infections. The patent literature indicates methods for treating IDO-mediated immunosuppression by administering this compound in effective amounts .
1.2 Cancer Treatment Enhancement
In combination with anti-cancer agents, this compound can improve therapeutic outcomes. Studies have demonstrated that the compound's IDO-inhibiting properties can synergistically enhance the effectiveness of existing cancer therapies, potentially leading to better patient responses .
Case Studies and Research Findings
3.1 In Vivo Studies on Tissue pH Indicators
Research has explored the use of fluorinated oxazolidines as indicators for tissue pH levels. In vivo studies involving this compound have shown promising results in accurately reflecting pH changes in biological tissues, which is crucial for understanding tumor microenvironments and other physiological conditions .
3.2 Environmental Applications
Beyond medicinal uses, there are emerging studies on the environmental applications of fluorinated compounds like this compound in wastewater treatment processes. These studies focus on the degradation of fluorinated pollutants using electrocoagulation techniques, highlighting the compound's potential role in environmental remediation efforts .
Data Summary Table
Properties
IUPAC Name |
5-(2-fluoroethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO3/c1-6(2-3-7)4(9)8-5(10)11-6/h2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEWGWPOAKCEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.